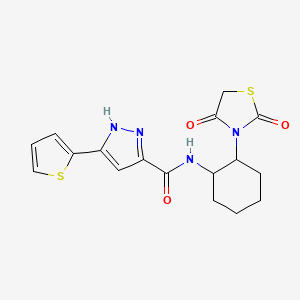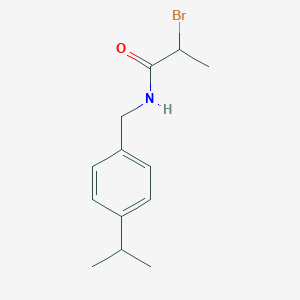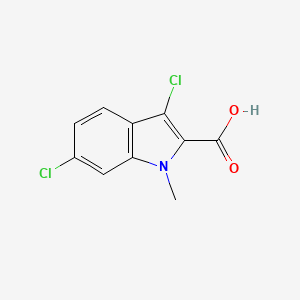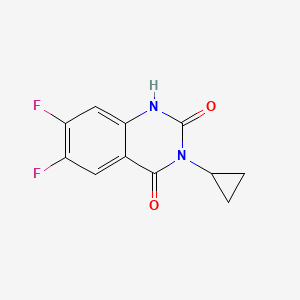
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a phenyl group, a morpholino group, an oxazole ring, and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. These features could potentially allow for a variety of intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Radioligand Development for Imaging : The synthesis of potent inhibitors of norepinephrine reuptake, including compounds with morpholine groups, has been explored for the development of radioligands suitable for imaging central norepinephrine transporters using positron emission tomography (PET) (Schou et al., 2006).
Nitric Oxide Donors : Studies on furoxancarbonitriles, including 4-Phenyl-3-furoxancarbonitrile, have shown their capacity to release nitric oxide under specific conditions, exhibiting significant biological activities such as vasodilatory effects and inhibition of platelet aggregation (Medana et al., 1994).
Cascade Reaction for Heterocycle Synthesis : A palladium-catalyzed cascade reaction involving carbonitriles has been developed for synthesizing a new class of seven-membered heterocycles, demonstrating good functional group compatibility and selectivity (Yao et al., 2019).
Material Science Applications
Electrophosphorescence in OLEDs : Small molecular compounds incorporating both morpholine and carbonitrile groups have been synthesized and evaluated as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials show excellent performance and slow efficiency roll-off, highlighting their potential for OLED applications (Deng et al., 2013).
Chemical Synthesis and Reactions
Aza-Diels–Alder Reaction : The solvent-free reaction of triazine carbonitriles with morpholine has been explored, revealing pathways for both aza-Diels–Alder reactions and unexpected decyanation, indicating the complexity and potential of such reactions in synthetic chemistry (Kopchuk et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c21-15-18-20(23-11-13-27-14-12-23)28-19(22-18)16-5-7-17(8-6-16)29(25,26)24-9-3-1-2-4-10-24/h5-8H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQPDGNFVIDMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)acetamide](/img/structure/B2768509.png)
![3,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2768510.png)
![4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2768512.png)


![1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2768517.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2768520.png)
![(E)-1-ethyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2768521.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide](/img/structure/B2768522.png)

![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2768527.png)
![N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2768528.png)
